o-Dianisidine hydrochloride

Description

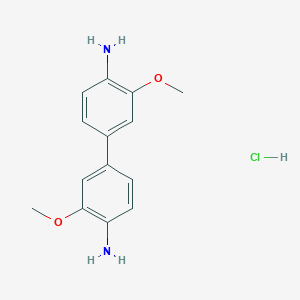

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRTZMDBPOUHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036848 | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111984-09-9, 20325-40-0, 28716-14-5 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dianisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC210953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DIANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of o-Dianisidine Dihydrochloride for Researchers

This guide provides a comprehensive overview of o-dianisidine dihydrochloride, a versatile chromogenic substrate with significant applications in biochemical and diagnostic assays. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, and practical applications, with a strong emphasis on experimental integrity and safety.

Core Chemical Identity

o-Dianisidine dihydrochloride, also known as 3,3'-dimethoxybenzidine dihydrochloride, is the salt form of the aromatic amine o-dianisidine.[1][2][3] This form enhances its solubility in aqueous solutions, making it a preferred reagent for various biological assays.[4][5]

-

IUPAC Name: 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine, dihydrochloride[6][7]

-

Synonyms: 3,3'-Dimethoxybenzidine dihydrochloride, Fast Blue B[3][10]

Physicochemical and Spectroscopic Properties

o-Dianisidine dihydrochloride is typically supplied as a beige or colorless crystalline solid.[5][6][9] Its properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 317.21 g/mol | [3][6][10] |

| Appearance | Crystalline solid, beige to colorless powder | [5][6][9] |

| Melting Point | 268 °C | [9][10] |

| Solubility | Soluble in water (approx. 5 mg/mL in PBS pH 7.2), alcohol, and organic solvents. | [4][6][11] |

| UV/Vis (λmax) | 210, 297 nm | [6] |

| pH | ~1.7 (for a 20°C solution) | [9] |

Note: The free base, o-dianisidine, has a melting point of 137-138°C and is only slightly soluble in water but soluble in various organic solvents.[11] Commercial products of the free base may have a violet tinge due to oxidation.[11]

Reactivity, Stability, and Mechanism of Action

Stability and Storage: o-Dianisidine dihydrochloride is stable under normal conditions and can be stored at -20°C for at least four years or at 2-8°C.[6][12] It is sensitive to prolonged exposure to light and air.[11][13] Aqueous solutions are not recommended for storage for more than one day.[6] Reconstituted solutions, however, may be stable for up to 3 months when stored at 2-8°C.[12]

Incompatibilities: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][13]

Mechanism as a Chromogenic Substrate: The primary utility of o-dianisidine in research stems from its role as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP).[12][14] In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of o-dianisidine. This reaction results in a distinct color change. The initially colorless or pale substrate is converted into a soluble, yellow-orange to brown oxidized product.[12][14][15]

The intensity of this color is directly proportional to the amount of H₂O₂ present, which in coupled enzyme systems, relates to the concentration of the initial analyte (e.g., glucose).[12][16] The resulting colored product can be quantified spectrophotometrically, typically at wavelengths between 405 nm and 475 nm.[12][14][15] The reaction can be stopped, if necessary, by the addition of a strong acid like 5 M HCl.[12][15]

Caption: Step-by-step workflow for a quantitative glucose assay using o-dianisidine.

Critical Safety and Handling Protocols

Hazard Identification: o-Dianisidine dihydrochloride is classified as a hazardous substance with multiple critical warnings for researchers.

-

Carcinogenicity: It is classified as Category 1B, "May cause cancer." [1][2][8][9]The National Toxicology Program anticipates it to be a human carcinogen. [11][17]* Corrosivity: It causes severe skin burns and serious eye damage (Category 1A). [1][2][8]* Acute Toxicity: It is harmful if swallowed (Category 4). [1][2][8] Self-Validating Safety System (Mandatory Practices):

-

Engineering Controls: Always handle o-dianisidine dihydrochloride (especially in its powdered form) within a certified chemical fume hood to prevent inhalation of dust. [17]Ensure adequate ventilation in the work area.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves. [17] * Eye Protection: Use tight-sealing safety goggles and a face shield. [8] * Lab Coat: A lab coat is mandatory to prevent skin contact. [8] * Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with a particulates filter. [8]3. Handling and Hygiene:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood. [1][2] * Avoid all personal contact, including inhalation and ingestion. [13][17] * Wash hands thoroughly after handling. [2][6] * Do not eat, drink, or smoke in the work area. [1][2] * Contaminated work clothing should not be allowed out of the workplace. [8]4. Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like oxidizing agents. [4][13]5. Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste. This material should not be allowed to enter sewers or waterways. [1][9]

-

Conclusion

o-Dianisidine dihydrochloride remains a valuable tool in the researcher's arsenal, particularly for colorimetric detection in ELISA and other enzyme-based assays. Its utility is founded on a reliable and quantifiable peroxidase-catalyzed oxidation reaction. However, its significant health hazards, most notably its carcinogenicity and corrosivity, demand the strictest adherence to safety protocols. By understanding its chemical properties and implementing rigorous handling procedures, researchers can continue to leverage its benefits while ensuring a safe laboratory environment.

References

-

Suvchem Laboratory Chemicals. (n.d.). O-DIANISIDINE DIHYDROCHLORIDE. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). o-Dianisidine dihydrochloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - o-Dianisidine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). o-Dianisidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Dianisidine. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). o-Dianisidine dihydrochloride, Purified. Retrieved from [Link]

-

Health Sciences. (2025, June 23). O-dianisidine dihydrochloride: Significance and symbolism. Retrieved from [Link]

-

Wikipedia. (n.d.). o-Dianisidine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dianisidine – Knowledge and References. Retrieved from [Link]

-

Khan, A. A., et al. (2025, May 8). Activity assays for flavoprotein oxidases: an overview. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). O-DIANISIDINE DIHYDROCHLORIDE. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Dianisidine dihydrochloride - FTIR Spectrum. Retrieved from [Link]

-

Spectrum Chemicals Australia. (n.d.). o-Dianisidine Dihydrochloride [for Biochemical Research]. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Dianisidine - 1H NMR Spectrum. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. o-Dianisidine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | C14H17ClN2O2 | CID 12309823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. o-Dianisidine dihydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. o-Dianisidine Suitable for use in glucose determination 20325-40-0 [sigmaaldrich.com]

- 11. o-Dianisidine | 119-90-4 [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. caymanchem.com [caymanchem.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

o-Dianisidine Hydrochloride: A Comprehensive Technical Guide to Synthesis, Purity, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dichotomy of o-Dianisidine Hydrochloride

This compound, formally known as 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine, dihydrochloride (CAS No: 20325-40-0), is a compound of significant utility and considerable hazard.[1][2][3] For decades, it has been a cornerstone reagent in biochemical and diagnostic assays, primarily as a sensitive chromogenic substrate for peroxidase-based reactions, such as those in ELISA procedures and glucose quantification.[4][5] Upon enzymatic oxidation, it produces a distinct yellow-orange soluble product, enabling straightforward spectrophotometric analysis.[6] Beyond the laboratory, it serves as a critical intermediate in the synthesis of various azo dyes used in the textile, paper, and leather industries.[7][8]

However, this utility is shadowed by its toxicological profile. o-Dianisidine and its salts are classified as Category 1B carcinogens, may cause severe skin burns, and are harmful if swallowed.[9][10][11] This dual nature necessitates a profound understanding of its chemistry, a rigorous approach to its synthesis, and an uncompromising standard for its purity and handling. This guide provides an in-depth exploration of these facets, grounded in established chemical principles and guided by the quality frameworks essential for research and development professionals.

Part 1: The Synthesis Pathway—From Nitroaromatic Precursor to Biphenyl Diamine

The industrial synthesis of this compound is a classic example of multi-step aromatic chemistry, hinging on a reductive coupling followed by an elegant intramolecular rearrangement. The entire process is designed to build the biphenyl core from a single, readily available starting material.

Causality of the Synthetic Route

The chosen pathway begins with o-nitroanisole, a strategic precursor where the methoxy group directs subsequent reactions and the nitro group provides a handle for the key nitrogen-nitrogen bond formation.[7][12] The synthesis proceeds through two primary stages:

-

Reductive Dimerization: The nitro groups of two o-nitroanisole molecules are reduced to form a hydrazo intermediate (3,3'-dimethoxyhydrazobenzene). This step is critical as it creates the N-N linked dimer that is poised for rearrangement.

-

Acid-Catalyzed Benzidine Rearrangement: The hydrazo intermediate, in the presence of strong acid, undergoes a sophisticated intramolecular rearrangement to form the thermodynamically stable C-C coupled biphenyl system of o-dianisidine. The use of hydrochloric acid serves the dual purpose of catalyzing the reaction and directly forming the stable dihydrochloride salt.

Mechanism Spotlight: The Benzidine Rearrangement

The transformation of the hydrazo intermediate into the biphenyl diamine is not a simple process. It is a well-studied reaction known as the benzidine rearrangement. Mechanistic studies and computational analysis have shown this to be an intramolecular process, specifically a[2][2] sigmatropic rearrangement.[13][14] This means the reaction proceeds through a concerted transition state involving a 10-electron system, where the N-N bond is broken as a new C-C bond forms between the para-positions of the two aromatic rings.[13] The acid catalyst is crucial for protonating the hydrazo linkage, making it susceptible to this rearrangement.

Caption: High-level workflow for the synthesis of o-Dianisidine HCl.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation based on established chemical principles and should be performed only by qualified personnel with appropriate safety measures.[15]

Step 1: Reduction of o-Nitroanisole to 3,3'-Dimethoxyhydrazobenzene

-

Charge a suitable hydrogenation reactor with o-nitroanisole and an appropriate solvent (e.g., isopropanol).

-

Add an alkaline agent (e.g., sodium hydroxide) and a noble metal catalyst, such as palladium on activated carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 100-200 psi) and heat to a moderate temperature (e.g., 55-75°C).

-

Maintain agitation and monitor hydrogen uptake until the reaction is complete (uptake ceases).

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains the hydrazo intermediate.

Step 2: Benzidine Rearrangement and Salt Formation

-

Cool the filtrate containing the hydrazo intermediate to a low temperature (e.g., -5 to 0°C) in a separate vessel equipped for acid addition.

-

Slowly add concentrated hydrochloric acid while maintaining the low temperature. The strong acid catalyzes the rearrangement of the hydrazo compound to o-dianisidine.

-

The o-dianisidine immediately reacts with the excess HCl to form the dihydrochloride salt, which is sparingly soluble in the cold organic solvent and precipitates out.

-

Continue agitation for several hours to ensure the rearrangement is complete.

Step 3: Isolation and Purification

-

Isolate the precipitated this compound by filtration.

-

Wash the filter cake with a cold salt solution or an appropriate cold solvent to remove residual acid and soluble impurities.

-

For higher purity, dissolve the crude product in boiling water, treat with activated carbon if necessary to remove colored impurities, and filter while hot.

-

Allow the filtrate to cool slowly to induce recrystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum at a low temperature (e.g., 40-50°C).

Part 2: Purity Standards and Analytical Validation

For a reagent used in sensitive biochemical assays and as a precursor for regulated materials, purity is not a recommendation; it is a prerequisite. The quality control of this compound must adhere to rigorous standards, aligning with the principles outlined in Good Manufacturing Practice (GMP) guidelines, such as ICH Q7 for Active Pharmaceutical Ingredients (APIs).[16][17][18][19]

Purity Specifications

Commercial grades of this compound for research and diagnostic use typically meet stringent specifications. The following table summarizes common quality control parameters.

| Parameter | Specification | Method | Rationale |

| Appearance | White to cream or grey/purple crystalline powder | Visual Inspection | Deviations can indicate oxidation or significant impurities.[20] |

| Assay (Purity) | ≥95% to ≥98% | HPLC, Non-aqueous Titration | Ensures the material has the required concentration of the active component.[2][20] |

| Solubility | Soluble in water (e.g., 25-50 mg/mL) | Physical Test | Confirms identity and suitability for preparing aqueous assay solutions.[21] |

| Loss on Drying | ≤5% | Gravimetric (USP <731>) | Controls the amount of residual water or solvent, which can affect assay accuracy.[20] |

| Identity | Conforms to reference spectrum | FTIR, UV-Vis | Confirms the chemical structure and identity of the material. |

Self-Validating Analytical Workflows

A robust quality control system is self-validating, employing orthogonal methods to confirm identity, purity, and strength.

-

Identity Confirmation: An initial identity check is performed using Fourier-Transform Infrared Spectroscopy (FTIR), comparing the sample's spectrum against a certified reference standard. Key functional group absorptions (N-H, C-O, aromatic C-H) must match.

-

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the definitive technique. It separates the main o-dianisidine peak from any synthesis-related impurities (e.g., unreacted starting materials, rearrangement byproducts) or degradation products. This method provides a precise quantification of purity.

-

Assay (Strength): A non-aqueous acid-base titration provides an independent, absolute measure of the diamine hydrochloride content, serving as a cross-validation for the HPLC assay.[20]

-

Qualitative Verification: Simple colorimetric tests, such as the Azo-Dye test, can be used as a rapid qualitative check for the presence of a primary aromatic amine functionality.[22][23]

Caption: A typical quality control workflow for o-Dianisidine HCl.

Experimental Protocol: HPLC Purity Analysis

This is a representative method. Specific parameters must be validated for the system in use.

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a water/methanol mixture) to a final concentration of ~0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 297 nm.[1]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions.

-

Calculation: Calculate the purity by area percent, comparing the area of the main peak in the sample chromatogram to the total area of all peaks. Quantify against the reference standard for an exact assay value.

Part 3: Safety and Handling—A Non-Negotiable Priority

The significant health hazards associated with this compound demand strict adherence to safety protocols.

-

Carcinogenicity: Classified as a substance that may cause cancer (H350).[10][11] All handling should be done with the assumption that it is a carcinogen.

-

Corrosivity: Causes severe skin burns and serious eye damage (H314).[10][24]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[9]

-

Decontamination: Have a neutralizing agent and spill kit readily available. All surfaces and equipment must be thoroughly decontaminated after use.

-

Waste Disposal: Dispose of all waste (product and contaminated materials) as hazardous chemical waste in accordance with local and national regulations.

Conclusion

This compound is a powerful tool in the arsenal of researchers and diagnostic professionals. Its synthesis via the classic benzidine rearrangement is a testament to elegant organic chemistry, while its utility in colorimetric detection is well-established. However, its potential for harm necessitates a culture of respect and caution. By understanding the causality behind its synthesis, adhering to stringent, multi-faceted analytical validation, and upholding the highest standards of safety, we can continue to leverage the benefits of this compound while ensuring the protection of scientists and the integrity of our research.

References

-

Rzepa, H. (2013). The mechanism of the Benzidine rearrangement. Henry Rzepa's Blog - Ch.imperial. [Link]

-

Benzidine Rearrangement. ALL ABOUT CHEMISTRY. (2020). [Link]

-

Understanding the International Council for Harmonisation (ICH) Q7 Guideline. LinkedIn. (2024). [Link]

-

Benzidine rearrangement. YouTube. (2021). [Link]

-

O-DIANISIDINE DIHYDROCHLORIDE. Suvchem Laboratory Chemicals. [Link]

-

The complete guide to the ICH Q7 guidelines. Qualio. (2025). [Link]

-

Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. [Link]

-

The Mechanism of the Benzidine Rearrangement. III. The Rearrangement of p,p'-Dideuterohydrazobenzene. Journal of the American Chemical Society. [Link]

-

Mechanism of the Benzidine and Related Rearrangements. Semantic Scholar. [Link]

-

This compound. PubChem. [Link]

-

o-Dianisidine dihydrochloride. SLS. [Link]

-

ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). (2000). [Link]

-

o-Dianisidine dihydrochloride. HiMedia Laboratories. [Link]

- Process for the manufacture of dianisidine.

-

o-Nitroanisole. Grokipedia. [Link]

-

ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

-

Test for Amino Groups. BYJU'S. [Link]

- Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.

-

Determination of Primary Aromatic Amines. EUROLAB - Laboratuvar. [Link]

-

Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Ovid. [Link]

-

o-Dianisidine. Wikipedia. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

-

Test for Amino Groups: Methods, Reactions & Examples. Vedantu. [Link]

-

o-Dianisidine dihydrochloride. Lab Supplies. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H17ClN2O2 | CID 12309823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. o-Dianisidine | 119-90-4 [chemicalbook.com]

- 8. o-Dianisidine - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. The mechanism of the Benzidine rearrangement. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 14. youtube.com [youtube.com]

- 15. US2233130A - Process for the manufacture of dianisidine - Google Patents [patents.google.com]

- 16. openmedscience.com [openmedscience.com]

- 17. qualio.com [qualio.com]

- 18. intuitionlabs.ai [intuitionlabs.ai]

- 19. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. A17175.06 [thermofisher.com]

- 21. o-Dianisidine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 22. byjus.com [byjus.com]

- 23. Test for Amino Groups: Methods, Reactions & Examples [vedantu.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Data and Analysis of o-Dianisidine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of o-Dianisidine dihydrochloride (CAS: 20325-40-0), a critical reagent in biochemical and analytical sciences. We will delve into the interpretation of its core spectroscopic data—UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—linking spectral features to its molecular structure and functional reactivity. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind its analytical applications, particularly its role as a chromogenic peroxidase substrate. All protocols are presented with an emphasis on safety, reproducibility, and self-validation.

Introduction and Strategic Overview

o-Dianisidine dihydrochloride, known systematically as 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine, dihydrochloride, is a salt of the aromatic amine o-dianisidine.[1][2] While historically a precursor in azo dye synthesis, its modern utility is predominantly found in the laboratory as a highly sensitive chromogenic substrate for peroxidase-based enzymatic assays.[3][4] Its reaction, catalyzed by enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide, yields a distinctively colored oxidized product, forming the basis for quantitative measurements in ELISA and other biochemical assays.[1][5]

However, the utility of this compound is paired with a significant hazard profile. o-Dianisidine and its salts are classified as suspected human carcinogens and are corrosive, causing severe skin and eye damage.[6][7][8] Therefore, a profound understanding of its chemical properties, coupled with stringent safety protocols, is non-negotiable for its use in any research or development setting. This guide aims to provide that essential framework.

Core Physicochemical & Safety Data

A precise understanding of a reagent's fundamental properties is the bedrock of reliable and safe experimentation. The key data for o-Dianisidine dihydrochloride are summarized below.

Table 1: Physicochemical and Safety Properties of o-Dianisidine Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 20325-40-0 | [1][3][9] |

| Molecular Formula | C₁₄H₁₆N₂O₂ · 2HCl | [1][3] |

| Molecular Weight | 317.21 g/mol | [1][2][3] |

| Appearance | White to beige or grey crystalline powder | [2] |

| Melting Point | ~269 °C (with decomposition) | |

| Solubility | Soluble in PBS (pH 7.2) at approx. 5 mg/mL | [1][10] |

| Hazard Classifications | Carcinogenicity (Category 1B), Acute Oral Toxicity, Skin Corrosion (Category 1A), Serious Eye Damage (Category 1) | [7][8] |

Molecular Structure

The structure of o-dianisidine features a biphenyl core with methoxy (-OCH₃) and amino (-NH₂) groups at the 3,3' and 4,4' positions, respectively. The dihydrochloride salt form means the two basic amino groups are protonated as ammonium chlorides (-NH₃⁺Cl⁻). This protonation significantly influences its solubility in aqueous buffers and its spectroscopic characteristics.

Caption: Structure of o-Dianisidine Dihydrochloride.

Spectroscopic Profiling and Mechanistic Interpretation

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of o-dianisidine dihydrochloride is characterized by two distinct analytical utilities: its intrinsic absorbance and its functional role in colorimetric assays.

-

Intrinsic Absorbance: In its native state, the molecule exhibits absorption maxima (λmax) at approximately 210 nm and 297 nm .[1][10] These absorptions arise from π→π* electronic transitions within the conjugated biphenyl aromatic system. The high-energy band around 210 nm is a common feature for aromatic compounds, while the band at 297 nm is more characteristic of the extended conjugation of the substituted biphenyl structure.

-

Functional (Chromogenic) Analysis: The primary application of o-dianisidine is as a chromogenic substrate. In the presence of a peroxidase enzyme and hydrogen peroxide (H₂O₂), the colorless or pale o-dianisidine undergoes a two-electron oxidation. This reaction forms a colored diimine product, which is a highly conjugated system that strongly absorbs visible light.[11][12][13] The resulting orange-brown solution has a broad absorption maximum typically measured between 405 nm and 475 nm , depending on the specific assay conditions and instrumentation.[1][5][13] The intensity of this color is directly proportional to the amount of H₂O₂ consumed, which in coupled enzyme systems, relates directly to the concentration of the initial analyte (e.g., glucose).[5][13]

Caption: Enzymatic oxidation of o-dianisidine.

Infrared (IR) Spectroscopy

IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups. For a sample prepared as a KBr pellet, the spectrum is dominated by the vibrations of the protonated amine and the substituted aromatic rings.

Table 2: Predicted IR Absorption Bands for o-Dianisidine Dihydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3200-2800 | N-H Stretch | Ammonium (-NH₃⁺) | The protonation of the amine groups to form ammonium salts results in a very broad and strong absorption in this region, often obscuring other signals. This is a key indicator of the hydrochloride form. |

| ~3030 | C-H Stretch | Aromatic (Ar-H) | Characteristic of sp² C-H bonds on the benzene rings. Typically medium to weak intensity.[14][15] |

| 2960-2850 | C-H Stretch | Methoxy (-OCH₃) | Asymmetric and symmetric stretching of the methyl groups. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | These two sharp, medium-intensity bands are highly characteristic of the benzene ring skeleton vibrations.[14][16] |

| 1335-1250 | C-N Stretch | Aromatic Amine | A strong band resulting from the stretching of the bond between the aromatic carbon and the nitrogen atom.[17] |

| ~1250, ~1020 | C-O Stretch | Aryl Ether | Two distinct bands are expected for the Ar-O-CH₃ group: an asymmetric stretch (stronger, ~1250 cm⁻¹) and a symmetric stretch (~1020 cm⁻¹). |

| 900-690 | C-H Bend | Aromatic (out-of-plane) | The position and number of these strong bands can provide information about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. Due to the molecule's C₂ symmetry axis through the biphenyl bond, the number of unique signals is halved.

-

¹H NMR Analysis:

-

Aromatic Protons (δ ≈ 7.0-7.5 ppm): The six aromatic protons will appear as a complex multiplet or as distinct doublets and singlets in this region. Their exact chemical shifts are influenced by the electron-donating effects of the methoxy and ammonium groups.

-

Methoxy Protons (δ ≈ 3.8-4.0 ppm): The two equivalent methoxy groups (-OCH₃) will produce a sharp singlet, integrating to 6 protons.

-

Amine Protons (δ > 10 ppm, broad): The six protons of the two ammonium groups (-NH₃⁺) will likely appear as a very broad signal far downfield. This signal is often exchangeable with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, a key validation step.

-

-

¹³C NMR Analysis: The molecule contains 14 carbon atoms, but due to symmetry, only 7 unique signals are expected in the proton-decoupled ¹³C NMR spectrum.[18][19]

-

Aromatic Carbons (δ ≈ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to oxygen (C-O) will be the most downfield (deshielded), while those attached to the ammonium groups (C-N) will also be significantly downfield. The remaining four protonated aromatic carbons will appear in the more shielded region of the aromatic window.

-

Methoxy Carbon (δ ≈ 55-60 ppm): A single, sharp signal will represent the two equivalent methoxy carbons (-OCH₃).[20]

-

Mass Spectrometry (MS)

Mass spectrometry of the dihydrochloride salt, typically using electrospray ionization (ESI), will primarily show ions corresponding to the free base (o-dianisidine). The acidic spray conditions facilitate the detection of the protonated molecule.

-

Molecular Ion: The protonated free base, [C₁₄H₁₆N₂O₂ + H]⁺, will be observed with a mass-to-charge ratio (m/z) of 245.13 .[21]

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can elucidate the structure by inducing fragmentation. The stability of the aromatic rings dictates the fragmentation pathways.[4][22]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. o-Dianisidine dihydrochloride | C14H18Cl2N2O2 | CID 62311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. CAS 20325-40-0 | Sigma-Aldrich [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. [Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. o-Dianisidine(119-90-4) 13C NMR [m.chemicalbook.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. spectrabase.com [spectrabase.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Introduction: The Central Role of Peroxidase and Chromogenic Substrates in Bioassays

An In-Depth Technical Guide to the Mechanism of Action of o-Dianisidine Hydrochloride in Peroxidase Assays

For Researchers, Scientists, and Drug Development Professionals

Enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and Western blotting are foundational techniques in life sciences research and diagnostics. A cornerstone of these methods is the use of enzyme conjugates, most commonly horseradish peroxidase (HRP), for signal amplification.[1][2] The principle relies on the ability of HRP to catalyze a reaction that converts a substrate into a detectable signal.[3] Chromogenic substrates, which produce a colored product upon enzymatic reaction, offer a straightforward and cost-effective method for visualization and quantification.[1]

Among the classical chromogenic substrates, o-dianisidine (3,3'-dimethoxybenzidine) has been widely used for the detection of peroxidase activity.[4] This guide provides a detailed examination of the mechanism of action of this compound in peroxidase assays, offering insights into the reaction kinetics, practical applications, and critical considerations for its use in a research setting.

Part 1: The Core Mechanism of o-Dianisidine Oxidation

The fundamental principle of an o-dianisidine-based peroxidase assay is the HRP-catalyzed oxidation of o-dianisidine in the presence of hydrogen peroxide (H₂O₂).[5][6] This reaction yields a colored, soluble end product that can be quantified spectrophotometrically.[5][7]

The Catalytic Cycle of Horseradish Peroxidase (HRP)

The reaction begins with the interaction of HRP with hydrogen peroxide. The native enzyme contains a ferric (Fe³⁺) heme cofactor.

-

Formation of Compound I: H₂O₂ oxidizes the HRP enzyme, converting the ferric (Fe³⁺) state to a ferryl oxo (Fe⁴⁺=O) species and a porphyrin cation radical. This highly oxidized intermediate is known as Compound I.

-

First Substrate Oxidation: Compound I abstracts one electron from a molecule of the chromogenic substrate (o-dianisidine, denoted as AH₂). This reduces the porphyrin radical and generates a substrate radical (AH•) and HRP Compound II.

-

Second Substrate Oxidation: Compound II, which still contains the ferryl oxo (Fe⁴⁺=O) group, oxidizes a second molecule of the substrate (AH₂). This second one-electron transfer regenerates the native ferric (Fe³⁺) enzyme, ready for another catalytic cycle, and produces a second substrate radical (AH•).

-

Product Formation: The generated o-dianisidine radicals then undergo non-enzymatic reactions to form the final, stable, colored product.[8][9]

The overall stoichiometry of the peroxidase reaction is: H₂O₂ + 2 AH₂ (o-dianisidine) → 2 H₂O + 2 A• (oxidized o-dianisidine) [10]

The Chromogenic Product of o-Dianisidine Oxidation

In its reduced form, o-dianisidine is colorless.[6] Upon oxidation by the HRP/H₂O₂ system, it is converted into a yellow-orange to brown, water-soluble product.[7][11][12] This product is a diimine derivative which can be further hydrolyzed to a quinone imine.[5] The intensity of the color produced is directly proportional to the amount of peroxidase activity in the sample, allowing for quantitative measurement.[5][6]

The spectral properties of the oxidized product are critical for its detection. The oxidized form of o-dianisidine exhibits a broad absorbance maximum, typically measured between 425 nm and 475 nm, with a common wavelength for spectrophotometric reading being 460 nm.[5][6][13][14]

Figure 1: HRP-catalyzed oxidation of o-dianisidine.

Part 2: Scientific Integrity and Experimental Design

Designing a robust peroxidase assay using o-dianisidine requires careful consideration of several parameters to ensure accuracy and reproducibility.

Kinetics and Optimal Reaction Conditions

The peroxidase-catalyzed oxidation of o-dianisidine follows Michaelis-Menten kinetics.[15] Understanding the kinetic parameters is essential for assay optimization.

-

pH: The catalytic activity of HRP with o-dianisidine is highly pH-dependent. The optimal pH range for this reaction is between 5.0 and 6.0.[15] A common choice is a 50 mM phosphate-citrate buffer at pH 5.0.[7]

-

Substrate Concentration: The concentrations of both o-dianisidine and H₂O₂ must be optimized. Substrate inhibition can occur at very high concentrations, while insufficient substrate will limit the reaction rate.

-

Temperature: Assays are typically performed at a constant temperature, often 25°C or 37°C, as enzyme activity is temperature-dependent.[10][13]

| Parameter | Recommended Value/Range | Rationale & Citation |

| Wavelength (λmax) | ~460 nm | Peak absorbance of the oxidized o-dianisidine product.[5][13] |

| pH | 5.0 - 6.0 | Optimal range for HRP catalytic activity with o-dianisidine.[15] |

| Buffer | Phosphate-Citrate or Sodium Phosphate | Provides stable pH in the optimal range.[7][13] |

| Temperature | 25°C - 37°C | Standard temperatures for enzymatic assays to ensure consistent rates.[10][13] |

| Molar Extinction Coeff. | 11,300 M⁻¹cm⁻¹ (at 460 nm) | Used for calculating enzyme activity from absorbance change.[10] |

Self-Validating Protocols: Controls and Blanks

To ensure the trustworthiness of results, every assay must include a set of controls.

-

Blank Reaction: A cuvette containing all reaction components except the enzyme (peroxidase). This is used to zero the spectrophotometer and accounts for any non-enzymatic oxidation of the substrate.[5]

-

Negative Control: A sample known to be negative for the analyte of interest. This control validates that there is no significant background signal from other components in the sample matrix.

-

Positive Control: A sample containing a known amount of peroxidase or analyte. This confirms that all reagents are active and the assay is performing as expected.

Part 3: Experimental Protocols and Practical Guidance

Safety Precautions: A Critical Directive

o-Dianisidine and its salts are classified as potential carcinogens and are toxic. [5][16][17][18][19] All handling of solid this compound and its solutions must be performed with extreme caution.

-

Engineering Controls: Always handle the compound in a certified chemical fume hood.[5][16]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[16][17]

-

Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to institutional and local regulations.[16]

Due to these safety concerns, many laboratories have transitioned to safer alternatives like 3,3',5,5'-tetramethylbenzidine (TMB) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[3][20][21]

Detailed Protocol: General Peroxidase Activity Assay

This protocol provides a framework for measuring HRP activity. It should be optimized for specific applications.

1. Reagent Preparation:

-

Phosphate-Citrate Buffer (50 mM, pH 5.0):

-

Prepare a 200 mM solution of dibasic sodium phosphate and a 100 mM solution of citric acid.

-

Mix 25.7 mL of the dibasic sodium phosphate solution with 24.3 mL of the citric acid solution.

-

Bring the total volume to 100 mL with purified water.

-

Adjust the pH to 5.0 if necessary.[7]

-

-

o-Dianisidine Substrate Solution (e.g., 0.32 mmol/L):

-

Hydrogen Peroxide Solution (e.g., 0.7 mmol/L):

-

Enzyme Solution:

-

Prepare a stock solution of HRP in buffer.

-

Immediately before the assay, dilute the enzyme to a concentration that provides a linear rate of absorbance change over 3-5 minutes.[13]

-

2. Assay Procedure (Spectrophotometric):

Figure 2: General workflow for a kinetic peroxidase assay.

-

Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (e.g., 460 nm) and temperature (e.g., 25°C).[5][13]

-

Reaction Mixture: In a cuvette, combine the buffer, o-dianisidine solution, and your sample containing the peroxidase. The final volume is typically 1 mL or 3 mL.

-

Initiate Reaction: The reaction is initiated by the addition of the H₂O₂ solution. Mix immediately by gentle inversion.[5]

-

Data Acquisition: Place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals (e.g., every 15 seconds) for 3 to 5 minutes.[13]

-

Analysis: Determine the rate of change in absorbance per minute (ΔA/min) from the initial, linear portion of the reaction curve.

3. Calculation of Enzyme Activity:

The activity of the peroxidase enzyme can be calculated using the Beer-Lambert law:

Activity (Units/mL) = (ΔA / min) * (Total Volume) / (ε * Path Length * Enzyme Volume)

Where:

-

ΔA / min: The rate of absorbance change from the linear portion of the curve.

-

Total Volume: The final volume of the reaction mixture in the cuvette (in mL).

-

ε: The molar extinction coefficient of oxidized o-dianisidine (11.3 mM⁻¹cm⁻¹ or 11,300 M⁻¹cm⁻¹ at 460 nm).[10]

-

Path Length: The light path of the cuvette (typically 1 cm).

-

Enzyme Volume: The volume of the enzyme solution added to the cuvette (in mL).

One unit of activity is often defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of substrate per minute under the specified conditions.[13][22]

Conclusion

This compound has historically been a valuable chromogenic substrate for peroxidase assays due to its reliable performance and the generation of a stable, soluble colored product. A thorough understanding of its reaction mechanism—from the HRP catalytic cycle to the optimal conditions for color development—is paramount for designing and executing robust and reproducible assays. However, its classification as a potential carcinogen necessitates stringent safety protocols and has driven the widespread adoption of safer, and often more sensitive, alternatives in modern research and diagnostic laboratories.[19][21] This guide provides the foundational knowledge for researchers to critically evaluate its use and to implement assays with the highest degree of scientific integrity and safety.

References

- Surmodics IVD. (n.d.). TMB Peroxidase Substrate Kit - Microwell & ELISA.

- GoldBio. (n.d.). Chromogenic Substrates Overview.

- BenchChem. (2025). Application Notes and Protocols for O-Anisidine Hydrochloride Peroxidase Activity Assay.

- BenchChem. (2025). A Comparative Guide to Chromogenic Substrates in Peroxidase-Based Assays.

- EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure.

- Wikipedia. (n.d.). Horseradish peroxidase.

- Berezin, I. V., & Ugarova, N. N. (1977). Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase. Biokhimiia, 42(8), 1372-9.

- Sakharov, I. Y., et al. (2006). Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate. Bioorganicheskaia khimiia, 32(1), 80-6.

- Worthington Biochemical Corporation. (n.d.). Peroxidase - Assay.

- CDH Fine Chemical. (n.d.). o-DIANISIDINE CAS NO 119-90-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Claiborne, A., & Fridovich, I. (1979). Chemical and enzymic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 2. Evidence for a substrate radical-enzyme complex and its reaction with nucleophiles. Biochemistry, 18(11), 2329-35.

- Google Patents. (2017). US20170175178A1 - Chromogenic peroxidase substrates.

- Claiborne, A., & Fridovich, I. (1979). Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry, 18(11), 2324-9.

- Sigma-Aldrich. (n.d.). Enzymatic Assay of Diamine Oxidase (E.C. No. 1.4.3.22).

- Taylor & Francis. (n.d.). Dianisidine – Knowledge and References.

- Claiborne, A., & Fridovich, I. (1979). Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 2. Evidence for a substrate radical--enzyme complex and its reaction with nucleophiles. Biochemistry, 18(11), 2329-35.

- ResearchGate. (n.d.). Reaction of hydrogen peroxide (top droplets) with o-dianisidine and horseradish peroxidase (bottom droplet)....

- Worthington Biochemical Corporation. (n.d.). Glucose Oxidase - Assay.

- Worthington Biochemical Corporation. (n.d.). Glucose Oxidase - Assay (alternative link).

- Fisher Scientific. (2009). SAFETY DATA SHEET - o-Dianisidine dihydrochloride.

- Claiborne, A., & Fridovich, I. (1979). Chemical and enzymic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 1. Spectral properties of the products of dianisidine oxidation. Biochemistry, 18(11), 2324-2329.

- ResearchGate. (2006). Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate.

- Sigma-Aldrich. (n.d.). o-Dianisidine dihydrochloride Product Information Sheet.

- Cayman Chemical. (2023). Safety Data Sheet - o-Dianisidine (hydrochloride).

- Helena Laboratories. (2024). SAFETY DATA SHEET - o-Dianisidine.

- Loba Chemie. (2016). o-DIANISIDINE Extra Pure MSDS.

- Porstmann, B., Porstmann, T., & Nugel, E. (1981). Comparison of chromogens for the determination of horseradish peroxidase as a marker in enzyme immunoassay. Journal of Clinical Chemistry and Clinical Biochemistry, 19(7), 435-9.

- Wikipedia. (n.d.). o-Dianisidine.

- Chem-Impex. (n.d.). o-Dianisidine dihydrochloride [for Biochemical Research].

- ChemicalBook. (2025). o-Dianisidine | 119-90-4.

- Sigma-Aldrich. (n.d.). o-Dianisidine Dihydrochloride (F5803) - Product Information Sheet.

- Mesulam, M. M. (1977). A safer and more sensitive substitute for diamino-benzidine in the light microscopic demonstration of retrograde and anterograde axonal transport of HRP. Neuroscience Letters, 5(5), 235-40.

- Farr, A. D., & Wilson, J. F. (1984). An ELISA method for detecting unexpected antibodies. Medical Laboratory Sciences, 41(2), 153-9.

- G-Biosciences. (2016). ELISA Substrates: A Selection Guide.

- ResearchGate. (2014). Is there any alternative to benzidine chemicals for the staining of peroxidase native PAGE?.

Sources

- 1. goldbio.com [goldbio.com]

- 2. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 2. Evidence for a substrate radical--enzyme complex and its reaction with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay of Diamine Oxidase (E.C. No. 1.4.3.22) [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 14. worthingtonweb.com [worthingtonweb.com]

- 15. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. helena.com [helena.com]

- 19. A safer and more sensitive substitute for diamino-benzidine in the light microscopic demonstration of retrograde and anterograde axonal transport of HRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

Navigating the Nuances of o-Dianisidine Hydrochloride: An In-Depth Technical Guide to Solubility and Stability

For Immediate Release

[CITY, STATE] – [Date] – For researchers, scientists, and drug development professionals working with o-Dianisidine hydrochloride, a comprehensive understanding of its solubility and stability is paramount for reliable and reproducible results. This in-depth technical guide, compiled by a Senior Application Scientist, provides a detailed exploration of the core chemical properties, practical handling considerations, and analytical methodologies for this versatile chromogenic substrate.

This compound, a salt of 3,3'-dimethoxybenzidine, is widely utilized in biochemical assays, particularly those involving peroxidase activity, and as an intermediate in the synthesis of azo dyes.[1][2] However, its utility is intrinsically linked to its behavior in solution. This guide aims to equip researchers with the necessary knowledge to navigate the complexities of its solubility and stability, ensuring the integrity of their experimental outcomes.

Section 1: Fundamental Physicochemical Properties

This compound is a crystalline solid.[3] The pure compound is typically colorless, though commercial preparations may have a violet tinge due to oxidation.[1] It is crucial to be aware of its classification as a potential human carcinogen, necessitating stringent safety protocols in its handling and disposal.

Solubility Profile

The solubility of this compound is a critical parameter for its application in aqueous and organic solvent systems.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Concentration | Notes |

| Water | Soluble | ~50 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | ~5 mg/mL | [3] |

| Ethanol | Soluble | - | [4] |

| Methanol | Soluble | - | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | - |

| Dimethylformamide (DMF) | Soluble | - | - |

| Ether | Soluble | - | [1] |

| Benzene | Soluble | - | [1] |

Note: The solubility in organic solvents is generally reported qualitatively. It is recommended to determine the precise solubility for specific applications.

The significant difference in solubility between water and PBS highlights the influence of ionic strength and pH on the dissolution of this compound. The hydrochloride salt form enhances its aqueous solubility compared to the free base.

Chemical Structure and Properties

The chemical structure of o-Dianisidine, with its two methoxy and two amino groups on the biphenyl backbone, is central to its function as a chromogenic substrate. The amino groups are susceptible to oxidation, a reaction that forms the basis of its use in many assays.

Caption: Chemical structure of o-Dianisidine.

Section 2: Stability of this compound Solutions

The stability of this compound solutions is a multifaceted issue, influenced by pH, light, temperature, and the presence of oxidizing agents. Degradation can lead to a loss of activity and the formation of colored impurities, which can interfere with analytical measurements.

Impact of pH

The pH of the solution plays a critical role in the stability of this compound. In its common application as a peroxidase substrate, the enzymatic oxidation is highly pH-dependent. Kinetic studies of the horseradish peroxidase-mediated oxidation of o-dianisidine show an optimal pH range of 5.0-6.0.[5] Outside of this range, the rate of the enzymatic reaction decreases.

While specific data on the chemical stability of this compound across a wide pH range is not extensively published, it is known that as an acidic salt of a weak base, its solutions will have a pH of less than 7.0.[6] It is generally recommended to use freshly prepared solutions or to store them under conditions that minimize degradation.

Photostability

Exposure to light, particularly UV radiation, can induce the degradation of many aromatic amines, and o-Dianisidine is no exception. Product information sheets consistently recommend storing both the solid compound and its solutions protected from light.[7][8] For critical applications, it is advisable to work with solutions in amber vials or under low-light conditions to prevent photodegradation.

Thermal Stability

The solid form of this compound is relatively stable when stored in a cool, dry place.[1] However, the stability of its solutions is more temperature-sensitive. While one source suggests that a reconstituted aqueous solution is stable for up to 3 months when stored at 2–8 °C, another recommends not storing aqueous solutions for more than a day, highlighting the variability based on specific conditions and solution purity.[3][9] For optimal performance, especially in quantitative assays, preparing fresh solutions is the most reliable approach.

Oxidative Degradation

The primary degradation pathway for o-Dianisidine is oxidation. This is the very property harnessed in its use as a chromogenic substrate. In the presence of a peroxidase and hydrogen peroxide, o-Dianisidine is oxidized to a colored product, which can be measured spectrophotometrically.[10] The colorless substrate is oxidized to a brown-colored product.[10]

Caption: Simplified schematic of the enzymatic oxidation of o-Dianisidine.

This inherent susceptibility to oxidation means that solutions can also degrade over time due to dissolved oxygen or trace metal ion contaminants that can catalyze oxidation.

Section 3: Experimental Protocols for Assessing Solubility and Stability

To ensure the reliability of experimental data, it is crucial to have robust protocols for assessing the solubility and stability of this compound solutions.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

-

Vortex the vials vigorously for several minutes to facilitate dissolution.

-

Allow the solutions to equilibrate at a controlled temperature for a specified period (e.g., 24 hours).

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant.

-

Measure the absorbance of the dilutions using a spectrophotometer at the appropriate wavelength (λmax for o-Dianisidine is around 300 nm, while the oxidized product is often measured between 400-470 nm).[3][10]

-

Calculate the concentration of the saturated solution using a standard curve, which represents the solubility.

Protocol for Stability Assessment Using a Stability-Indicating HPLC Method

Conceptual Workflow for Stability Assessment:

Caption: General workflow for a forced degradation study of this compound.

Forced Degradation Studies: To comprehensively assess stability, forced degradation studies should be performed.[4][7] This involves subjecting the this compound solution to various stress conditions:

-

Acidic and Basic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the solution to an oxidizing agent, such as hydrogen peroxide.

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp).

-

Thermal Degradation: Heat the solution at various temperatures.

By analyzing samples at different time points under these stress conditions using a validated HPLC method, one can determine the degradation pathways, kinetics, and identify the major degradation products.

Section 4: Practical Recommendations for Handling and Storage

Given the chemical properties and potential for degradation, the following best practices are recommended for handling and storing this compound and its solutions:

-

Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

Solutions:

-

For highly sensitive and quantitative applications, it is strongly recommended to prepare solutions fresh daily.

-

If short-term storage is necessary, store aqueous solutions at 2–8 °C, protected from light.[9] The acceptable storage duration should be validated for the specific application.

-

Use high-purity water and solvents to minimize contaminants that could accelerate degradation.

-

When used in enzymatic assays, ensure the buffer system is compatible and maintains the optimal pH for the enzyme's activity. Phosphate-citrate buffer at pH 5.0 is commonly used for peroxidase assays involving o-dianisidine.[8]

-

Section 5: Conclusion

This compound is a valuable tool in the researcher's arsenal, but its effective use is contingent on a thorough understanding of its solubility and stability. By carefully considering the solvent system, pH, and storage conditions, and by employing robust analytical methods to monitor its integrity, scientists can ensure the accuracy and reliability of their experimental data. This guide provides a foundational understanding and practical protocols to empower researchers in their use of this important chemical reagent.

References

- Rani, M. J., & Kumar, K. S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 134-140.

- Litvinchuk, A. V., Metelitza, D. I., & Savenkova, M. I. (1977). [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase]. Biokhimiia (Moscow, Russia), 42(8), 1372–1379.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Trush, M. A., Twerdok, L. E., & Esterline, R. L. (1994). Comparison of the respiratory burst and subliming activities of human neutrophils and eosinophils. Agents and Actions, 41(1-2), 89-97.

-

Wikipedia. (2023, November 28). o-Dianisidine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dianisidine – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kireĭko, A. V., Veselova, I. A., & Shekhovtsova, T. N. (2006). [Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate]. Bioorganicheskaia khimiia, 32(1), 80–86.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Mullani, A. A., & Nargatti, P. I. (2021). FORCED DEGRADATION STUDIES FOR NEW DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.

-

ITM University. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]

-

ResearchGate. (2021, January). Drug Excipient Compatibility, Development and Preliminary Clinical Studies of Tizanidine Hydrochloride Floating Drug Delivery System. Retrieved from [Link]

Sources

- 1. o-Dianisidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]

- 6. japtronline.com [japtronline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jddtonline.info [jddtonline.info]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

The Chromogenic Properties of o-Dianisidine Hydrochloride: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the chromogenic properties of o-Dianisidine hydrochloride, a widely utilized substrate in biochemical and diagnostic assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of its colorimetric reactions, provides field-proven experimental protocols, and offers insights into its practical applications.

Introduction: The Versatility of a Classic Chromogen

o-Dianisidine, systematically named 3,3'-dimethoxybenzidine, is an organic compound that has long been a staple in the laboratory.[1][2] Its hydrochloride salt is favored for its enhanced solubility in aqueous solutions.[3] The utility of this compound lies in its ability to undergo a distinct color change upon oxidation, a property that is harnessed in a multitude of detection methods. This colorless or white crystalline solid is a derivative of benzidine and serves as a precursor to some azo dyes.[1][4]

In the realm of life sciences, o-Dianisidine is most recognized as a chromogenic substrate for peroxidases, particularly horseradish peroxidase (HRP).[5][6][7] The enzymatic oxidation of o-Dianisidine in the presence of hydrogen peroxide produces a soluble, colored product, enabling the quantitative and qualitative assessment of enzymatic activity. This principle forms the basis of numerous assays, including the Enzyme-Linked Immunosorbent Assay (ELISA), immunohistochemistry, and various spectrophotometric determinations of metabolites like glucose and uric acid.[5][8][9][10]

The Chemistry of Color: Mechanism of Action

The chromogenic properties of o-Dianisidine are intrinsically linked to its oxidation. The reaction is most commonly catalyzed by a peroxidase enzyme, such as HRP, which facilitates the transfer of electrons from o-Dianisidine to an oxidizing agent, typically hydrogen peroxide (H₂O₂).

The overall enzymatic reaction can be summarized as follows:

H₂O₂ + o-Dianisidine (colorless) --(Peroxidase)--> Oxidized o-Dianisidine (colored) + H₂O

The reaction proceeds through a series of intermediates. HRP, a glycoprotein containing a heme prosthetic group, is first oxidized by hydrogen peroxide to an intermediate state.[7] This oxidized enzyme then accepts electrons from the o-Dianisidine molecule, resulting in the formation of a radical cation intermediate of o-Dianisidine and the regeneration of the native enzyme.[11] Further oxidation and coupling reactions of these intermediates lead to the formation of a stable, colored end product.[12][13] The final product is a yellow-orange to brown soluble diimine derivative.[5][10][14]

The following diagram illustrates the generalized peroxidase-catalyzed oxidation of o-Dianisidine:

Caption: Figure 1. Simplified workflow of peroxidase-catalyzed oxidation of o-Dianisidine.

Spectrophotometric Properties and Quantitative Analysis

The oxidized product of o-Dianisidine exhibits a distinct absorbance spectrum, which is the cornerstone of its use in quantitative assays. The intensity of the color produced is directly proportional to the amount of oxidized substrate, which in turn correlates with the activity of the peroxidase enzyme or the concentration of hydrogen peroxide.

| Parameter | Value | Notes |

| Appearance (Unoxidized) | Colorless to white crystalline solid | [1][4] |

| Appearance (Oxidized) | Yellow-orange to brown soluble product | [5][10][14] |

| Optimal Absorbance Wavelength (λmax) | 405 nm - 475 nm | The exact λmax can vary depending on the reaction conditions and instrumentation. Common wavelengths used are 405 nm, 450 nm, and 460 nm.[5][10][14][15] |

| Molar Absorptivity (ε) | Varies significantly | Reported values differ in the literature, ranging from 8.31 mM⁻¹ cm⁻¹ at 436 nm to 30 mM⁻¹ cm⁻¹ at 460 nm. It is highly recommended to determine this value experimentally under specific assay conditions.[3] |

| Optimal pH Range | 4.0 - 7.0 | The optimal pH can be dependent on the specific peroxidase enzyme being used. A common buffer is a 50 mM phosphate-citrate buffer at pH 5.0.[3][5] |

The variability in the reported molar extinction coefficient underscores the importance of generating a standard curve for each experiment to ensure accurate quantification.[3]

Practical Applications and Experimental Protocols

This compound is a versatile reagent with applications in various laboratory techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, HRP is a common enzyme conjugate. Upon addition of the o-Dianisidine substrate solution, the presence of the target analyte (which is linked to the HRP) results in a color change that can be quantified using a spectrophotometer or plate reader.[5][9][16]

Experimental Workflow for a Typical HRP-based ELISA:

Sources

- 1. o-Dianisidine - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H17ClN2O2 | CID 12309823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. An o-dianisidine method of horseradish peroxidase neurohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxidase Type VI, essentially salt-free, lyophilized powder, main = 250units/mg solid using pyrogallol 9003-99-0 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Chemical and enzymatic intermediates in the peroxidation of o-dianisidine by horseradish peroxidase. 2. Evidence for a substrate radical--enzyme complex and its reaction with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Mechanisms of peroxidase oxidation of o-dianisidine, 3,3',5,5'-tetramethylbenzidine, and o-phenylenediamine in the presence of sodium dodecyl sulfate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. An ELISA method for detecting unexpected antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to o-Dianisidine Hydrochloride for the Detection of Peroxidase Activity

This guide provides a comprehensive technical overview of the use of o-dianisidine hydrochloride as a chromogenic substrate for the detection and quantification of peroxidase activity. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the assay's principles, practical execution, and data interpretation.

Introduction: The Significance of Peroxidase Activity Measurement

Peroxidases (EC number 1.11.1.x) are a ubiquitous class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂).[1][2] Their activity is fundamental to numerous biological processes, including immune responses, hormone biosynthesis, and the detoxification of reactive oxygen species. In the context of drug development and biomedical research, the sensitive and accurate measurement of peroxidase activity is crucial. For instance, horseradish peroxidase (HRP) is a widely used enzyme in techniques like ELISA (Enzyme-Linked Immunosorbent Assay), immunohistochemistry, and biosensors due to its stability and high catalytic activity.[1] Therefore, robust methods for quantifying its activity are essential.

o-Dianisidine has historically been a popular chromogenic substrate for this purpose due to the distinct color change that occurs upon its oxidation, providing a straightforward spectrophotometric readout.[3][4] This guide will delve into the chemical underpinnings of this reaction, provide detailed protocols for its implementation, and discuss the critical parameters that ensure reliable and reproducible results.

The Chemistry of Peroxidase-Mediated o-Dianisidine Oxidation